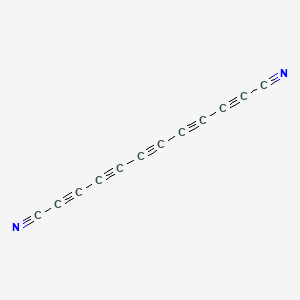
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a hexadiyne backbone with dione functionalities at positions 3 and 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the coupling of phenylacetylene with a suitable dihalide under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired product.
Industrial Production Methods
Industrial production of 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding diols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Diols or alkanes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diphenylhexa-1,5-diene-3,4-diol: Similar structure but with hydroxyl groups instead of dione functionalities.
1,6-Diethoxy-1,5-hexadiene-3,4-dione: Similar backbone but with ethoxy groups instead of phenyl groups.
Uniqueness
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- is unique due to its combination of phenyl groups and dione functionalities, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
180967-67-3 |
|---|---|
Fórmula molecular |
C18H10O2 |
Peso molecular |
258.3 g/mol |
Nombre IUPAC |
1,6-diphenylhexa-1,5-diyne-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-10H |
Clave InChI |
OBHSTCRJRCSKGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)C(=O)C#CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)


![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

